molecular formula C19H25N3O B2809940 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide CAS No. 1311809-56-9

1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide

Cat. No. B2809940
CAS RN: 1311809-56-9
M. Wt: 311.429
InChI Key: VKJQZZLGMXAHNO-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine-based designer drugs. It is commonly known as 'BCCM' and is often used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of the sigma-1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, mood, and cognition. By modulating the activity of this receptor, this compound may be able to produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. It has also been shown to improve cognitive function and memory retention in animal models. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in experimental settings.

Future Directions

There are several potential future directions for research on 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of pain, anxiety, and neurodegenerative diseases. Further studies are needed to explore its efficacy and safety in these contexts. Additionally, research could focus on developing new analogs of this compound with improved potency and selectivity for the sigma-1 receptor. Finally, studies could investigate the potential use of this compound as a research tool for studying the sigma-1 receptor and its role in various physiological processes.

Synthesis Methods

The synthesis of 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide involves the reaction of 1-cyanocyclobutane carboxylic acid with N-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzylamine to obtain the final product. This synthetic route has been optimized to achieve high yields and purity, making it a reliable method for producing this compound.

Scientific Research Applications

1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic and anxiolytic effects, making it a promising candidate for the treatment of pain and anxiety disorders. Additionally, it has been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-21(19(15-20)10-6-11-19)18(23)17-9-5-12-22(14-17)13-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJQZZLGMXAHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCN(C1)CC2=CC=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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